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molecular formula C15H14O2 B030599 1-(4-Methoxyphenyl)-2-phenylethanone CAS No. 1023-17-2

1-(4-Methoxyphenyl)-2-phenylethanone

Cat. No. B030599
M. Wt: 226.27 g/mol
InChI Key: PLALKSRAHVYFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05047431

Procedure details

To 10.8 g (0.10 mole) methoxybenzene and 13.9 g. (0.09 mole) phenylacetyl chloride in 1.0 1. methylene chloride there are added, by small amounts, 13.3 g. (0.10 mole) aluminium chloride at room temperature and with strong agitation. The reaction mixture is agitated for a further 2 hours and then is poured onto ice and 50 ml. hydrochloric acid are added. After separation of the organic phase, the aqueous solution is shaken out twice with 500 ml. methylene chloride each time, the combined organic phases are washed with water and the solvent is removed in vacuo. The smeary residue is freed of the volatile components by steam distillation and the remaining solid is crystallized from ethanol after filtration and washing with water. Obtained are colorless crystals having a melting point of 75° C.; Rf 0.7 [CHCl3 /CH3OH (9/1)]; yield: 18.3 g. (90%).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0.09 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]1([CH2:15][C:16](Cl)=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C(Cl)(Cl)Cl.CO.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:16](=[O:17])[CH2:15][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1 |f:2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
COC1=CC=CC=C1
Step Two
Name
Quantity
0.09 mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is agitated for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
is poured onto ice and 50 ml
CUSTOM
Type
CUSTOM
Details
After separation of the organic phase
STIRRING
Type
STIRRING
Details
the aqueous solution is shaken out twice with 500 ml
WASH
Type
WASH
Details
methylene chloride each time, the combined organic phases are washed with water
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The smeary residue is freed of the volatile components by steam distillation
CUSTOM
Type
CUSTOM
Details
the remaining solid is crystallized from ethanol
FILTRATION
Type
FILTRATION
Details
after filtration
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
Obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=CC=C(C=C1)C(CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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